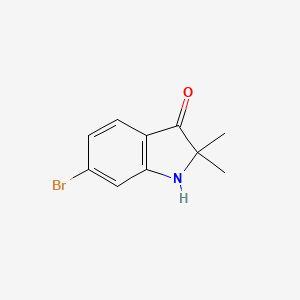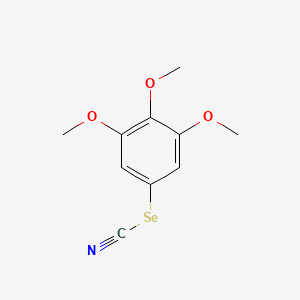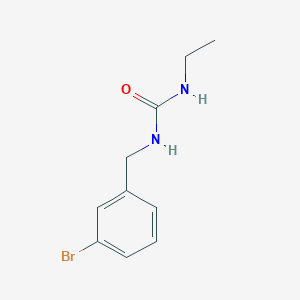
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: is a complex organic compound that features a piperidine ring substituted with a butyl-tetrazole moiety and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting butylamine with sodium azide and triethyl orthoformate under reflux conditions.
Attachment to Piperidine: The butyl-tetrazole is then reacted with piperidine-4-carboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the desired piperidine derivative.
Introduction of the Methanol Group: The final step involves the reduction of the piperidine derivative using a suitable reducing agent like lithium aluminum hydride to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the butyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used as a probe to study the interaction of tetrazole-containing compounds with biological macromolecules.
Mechanism of Action
The mechanism of action of (1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that have binding sites for tetrazole or piperidine moieties.
Pathways Involved: It may modulate signaling pathways related to neurotransmission or cellular metabolism, depending on its specific application.
Comparison with Similar Compounds
(1-((1-Butyl-1h-tetrazol-5-yl)methyl)piperidin-4-yl)methanol: can be compared with other similar compounds:
- Uniqueness : The presence of the methanol group in This compound provides unique reactivity and potential for further functionalization compared to its ethanol and propanol analogs.
Similar Compounds:
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H23N5O |
|---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
[1-[(1-butyltetrazol-5-yl)methyl]piperidin-4-yl]methanol |
InChI |
InChI=1S/C12H23N5O/c1-2-3-6-17-12(13-14-15-17)9-16-7-4-11(10-18)5-8-16/h11,18H,2-10H2,1H3 |
InChI Key |
AZMOLVAHOQJTMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NN=N1)CN2CCC(CC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,2'-[1,2-Propanediylbis(iminomethylylidene)]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B14908914.png)


![6'-Bromo-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-b]indole]](/img/structure/B14908929.png)


![(4S,7S,9aS)-4-((tert-Butoxycarbonyl)amino)-5-oxooctahydropyrrolo[2,1-b][1,3]oxazepine-7-carboxylic acid](/img/structure/B14908951.png)





